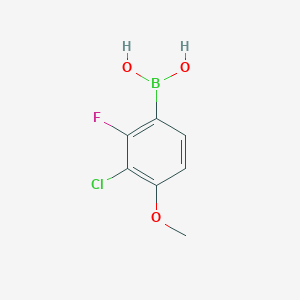

3-Chloro-2-fluoro-4-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 2096454-16-7 . It has a molecular weight of 204.39 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7BClFO3/c1-13-5-3-2-4 (8 (11)12)7 (10)6 (5)9/h2-3,11-12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.39 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

- 3-Chloro-2-fluoro-4-methoxyphenylboronic acid (CFMBA) serves as a valuable reagent in Suzuki coupling reactions. These reactions involve the cross-coupling of boronic acids with organic halides or pseudohalides, leading to the formation of biaryl compounds. CFMBA participates in regioselective Suzuki couplings, enabling the synthesis of diverse aromatic derivatives .

- Researchers have explored CFMBA as a building block for designing inhibitors of 17β-HSD enzymes. These enzymes play a crucial role in steroid metabolism and hormone regulation. By modifying the CFMBA scaffold, scientists aim to develop potent inhibitors for therapeutic applications .

- CFMBA is employed in ruthenium-catalyzed arylation reactions. These reactions allow the introduction of aryl groups onto various substrates. The versatility of CFMBA makes it useful for constructing complex organic molecules through C–C bond formation .

- Researchers have investigated CFMBA derivatives as potential microtubule inhibitors. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By targeting microtubules, these compounds may exhibit antitumor activity. Further studies are ongoing to explore their efficacy.

- CFMBA participates in rhodium-catalyzed cyanation reactions. These transformations introduce cyano groups (–CN) into organic molecules. Cyanated compounds find applications in medicinal chemistry, agrochemicals, and materials science .

- The Petasis reaction, which involves the coupling of boronic acids with amines and aldehydes, can be facilitated by CFMBA. This versatile reaction pathway allows the synthesis of diverse amine-containing compounds, including peptidomimetics and bioactive molecules .

Suzuki Coupling Reactions

Inhibitors of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Arylation Reactions

Microtubule Inhibitors and Antitumor Agents

Rhodium-Catalyzed Cyanation

Petasis Reaction

Safety and Hazards

Mécanisme D'action

Target of Action

3-Chloro-2-fluoro-4-methoxyphenylboronic acid, also known as (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound undergoes transmetalation, a process where it transfers its organic group (the 3-chloro-2-fluoro-4-methoxyphenyl group) to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biochemicals .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction it participates in requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is typically carried out under inert atmosphere and in anhydrous conditions .

Propriétés

IUPAC Name |

(3-chloro-2-fluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVXKDSBBKZGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2427165.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427168.png)

![1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2427173.png)